3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE
Description
3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a morpholinocarbonyl group, and a pyrazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O5/c1-3-30-23(25(32)29-10-12-34-13-11-29)20(15-27-30)28-24(31)17-8-9-21(33-2)18(14-17)16-35-22-7-5-4-6-19(22)26/h4-9,14-15H,3,10-13,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMZLZFRFFNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenol to produce 2-bromophenol, followed by the reaction with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, modulating their activity. The morpholinocarbonyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-BROMOPHENOXYACETIC ACID: Shares the bromophenoxy group but lacks the pyrazolyl and morpholinocarbonyl groups.
4-METHOXYBENZOIC ACID: Contains the methoxybenzamide structure but does not have the bromophenoxy or pyrazolyl groups.
Uniqueness
3-[(2-BROMOPHENOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
